5-(4-Methoxyphenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core. Its structure features three key substituents:
- 5-(4-Methoxyphenyl): An electron-donating methoxy group enhancing solubility and influencing aromatic interactions.
- 2-(4-Methylphenyl): A hydrophobic methyl group contributing to lipophilicity and steric effects.
- 7-(Trifluoromethyl): A strongly electron-withdrawing group improving metabolic stability and membrane permeability .
The combination of these groups makes the compound a promising candidate for medicinal chemistry, particularly in targeting enzymes like cyclooxygenase-2 (COX-2), as seen in structurally related celecoxib analogs .
Properties
Molecular Formula |
C21H16F3N3O |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H16F3N3O/c1-13-3-5-15(6-4-13)18-12-20-25-17(14-7-9-16(28-2)10-8-14)11-19(21(22,23)24)27(20)26-18/h3-12H,1-2H3 |
InChI Key |
FMQKXUOUVRFXQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-(4-Methoxyphenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
2.1 Structural and Functional Differences
The biological and chemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
2.2 Key Insights from Comparative Analysis
- Trifluoromethyl Group : Present in the target compound and several analogs (e.g., ), this group consistently enhances lipophilicity and metabolic resistance. However, its position (e.g., C7 in the target vs. C6 in phenylsulfonyl derivatives) affects electronic distribution and target selectivity .
- Methoxy vs. Halogen Substituents : The 4-methoxyphenyl group in the target compound improves solubility compared to halogenated analogs (e.g., 4-fluorophenyl or dichlorophenyl), which may prioritize target binding over membrane permeability .
- Piperazine and Piperidine Moieties : Unlike the target compound, derivatives with piperazine (e.g., ) or piperidine groups (e.g., ) show enhanced central nervous system (CNS) activity due to increased blood-brain barrier penetration.
2.3 Pharmacological Implications
- In contrast, halogenated analogs (e.g., ) are more suited for antiparasitic applications.
- Anticancer Potential: Derivatives with amino groups (e.g., ) or methylpiperidine (e.g., ) exhibit kinase inhibition, while the target’s methoxyphenyl group may favor anti-inflammatory pathways.
Research Findings and Data
3.1 Structural Analysis
- Crystal Studies: Halogenated analogs (e.g., ) show pronounced Cl···Cl interactions (3.475 Å), stabilizing their crystal lattices. The target compound’s methoxy and methyl groups likely favor van der Waals interactions over halogen bonding .
- The target’s substituents may allow planar conformations for better enzyme interactions .
Biological Activity
5-(4-Methoxyphenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antifungal, and insecticidal properties as supported by recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a trifluoromethyl group, methoxy and methyl phenyl substituents, which contribute to its unique biological properties. The molecular formula is C18H16F3N3O, and it is classified under the CAS number 832737-36-7.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, research indicates that compounds bearing this scaffold exhibit varying degrees of cytotoxicity against several cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells.
Case Study: Anticancer Efficacy
A study reported that derivatives similar to this compound showed significant cytotoxic effects at concentrations as low as 5 µg/mL. The efficacy was compared to doxorubicin, a standard chemotherapeutic agent, demonstrating lower but notable activity in inhibiting cell proliferation .
| Cell Line | IC50 (µg/mL) | Comparison with Doxorubicin |
|---|---|---|
| PC3 | 10 | Lower |
| K562 | 8 | Lower |
| HeLa | 6 | Lower |
| A549 | 12 | Lower |
Antifungal Activity
The antifungal properties of pyrazolo[1,5-a]pyrimidine derivatives have also been investigated. Compounds were tested against various fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum.
In Vitro Antifungal Testing
In a comparative study, certain derivatives exhibited remarkable antifungal activity with inhibition rates exceeding those of established antifungal agents like tebuconazole.
| Compound ID | Fungal Strain | Inhibition Rate (%) | Control (Tebuconazole) (%) |
|---|---|---|---|
| 5a | B. cinerea | 96.76 | 96.45 |
| 5j | B. cinerea | 96.84 | 96.45 |
| 5v | S. sclerotiorum | 82.73 | 83.34 |
These findings suggest that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can enhance antifungal activity significantly.
Insecticidal Activity
The insecticidal properties of this compound class were evaluated against pests such as Spodoptera frugiperda and Mythimna separata.
Results from Insecticidal Testing
The insecticidal efficacy was assessed at a concentration of 500 µg/mL, revealing varying mortality rates among different compounds:
| Compound ID | Insect Species | Mortality Rate (%) |
|---|---|---|
| 5w | S. frugiperda | 90.0 |
| 5o | S. frugiperda | 80.0 |
| Control | Chlorantraniliprole | Higher than all |
These results indicate that certain derivatives possess potent insecticidal properties comparable to commercial pesticides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
